![molecular formula C25H52O2Si B14235652 Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane CAS No. 544715-95-9](/img/structure/B14235652.png)
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane is an organosilicon compound with the molecular formula C25H52O2Si. It is characterized by the presence of a dimethylsilane group, an octadecyl chain, and an oxan-2-yl-oxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane typically involves the reaction of octadecylsilane with oxan-2-ol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Octadecylsilane} + \text{Oxan-2-ol} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surface modifier for materials.
Biology: Employed in the modification of biomolecules and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a coating for medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane exerts its effects involves interactions with molecular targets such as proteins, enzymes, and cell membranes. The compound can modify the surface properties of materials, enhance hydrophobicity, and improve biocompatibility. These interactions are mediated through the formation of covalent bonds and non-covalent interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Octadecylsilane: Similar in structure but lacks the oxan-2-yl-oxy group.
Dimethyloctadecylsilane: Contains a dimethylsilane group and an octadecyl chain but no oxan-2-yl-oxy group.
Trichloro(octadecyl)silane: Contains a trichlorosilane group instead of a dimethylsilane group.
Uniqueness
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane is unique due to the presence of the oxan-2-yl-oxy group, which imparts distinct chemical properties and enhances its versatility in various applications. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and functionality.
Propiedades
Número CAS |
544715-95-9 |
|---|---|
Fórmula molecular |
C25H52O2Si |
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
dimethyl-octadecyl-(oxan-2-yloxy)silane |
InChI |
InChI=1S/C25H52O2Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-28(2,3)27-25-22-19-20-23-26-25/h25H,4-24H2,1-3H3 |
Clave InChI |
LIXNRVVLORMCOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)
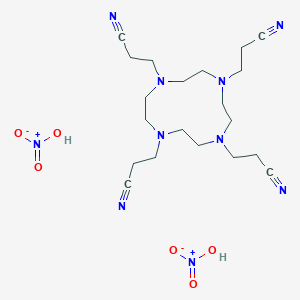


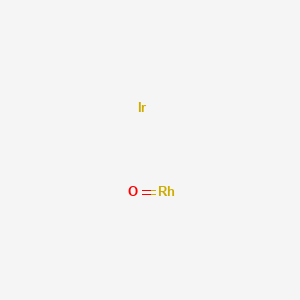
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
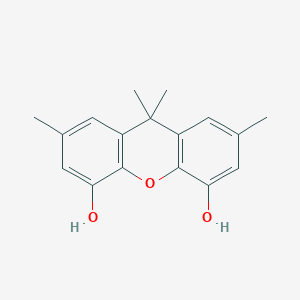
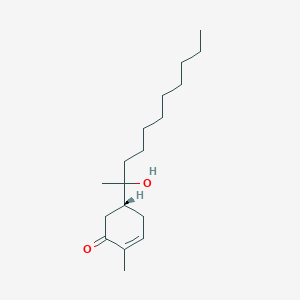

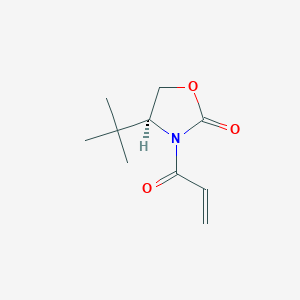
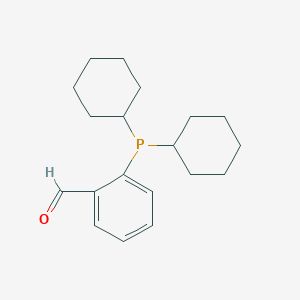
![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)
